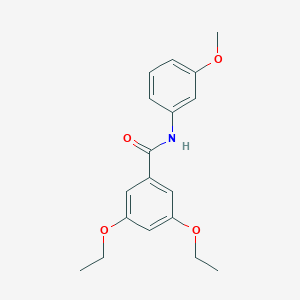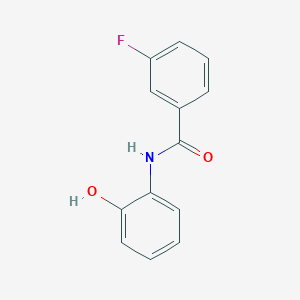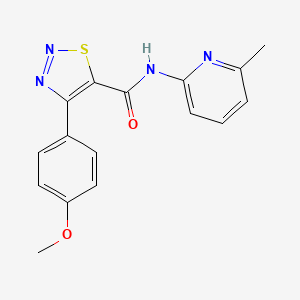![molecular formula C16H25N3O3S B6019068 1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-3-piperidinecarboxamide](/img/structure/B6019068.png)
1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Dimethylamino)sulfonyl]-N-(4-ethylphenyl)-3-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is commonly known as DMAPT and has been studied extensively for its anti-cancer properties.
Wirkmechanismus
DMAPT exerts its anti-cancer properties by inhibiting the activity of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation. Inhibition of NF-κB activity by DMAPT leads to the downregulation of genes involved in cell survival and proliferation, ultimately leading to the death of cancer cells.
Biochemical and physiological effects:
DMAPT has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in the inflammatory response, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). DMAPT has also been shown to inhibit the growth and invasion of cancer cells by regulating the expression of genes involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
DMAPT has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied for its anti-cancer properties, making it a valuable tool for cancer research. However, DMAPT has certain limitations, including its low solubility in water and its potential toxicity at higher concentrations.
Zukünftige Richtungen
There are several future directions for research on DMAPT. One area of interest is the development of DMAPT-based therapies for cancer. DMAPT has been shown to exhibit anti-cancer properties in various types of cancer, including breast, prostate, and pancreatic cancer. Further research is needed to determine the efficacy of DMAPT-based therapies in clinical trials.
Another area of interest is the development of DMAPT analogs with improved solubility and potency. Several analogs of DMAPT have been synthesized and tested for their anti-cancer properties, but further research is needed to determine their efficacy and safety.
Conclusion:
In conclusion, 1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-3-piperidinecarboxamide, commonly known as DMAPT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. DMAPT has been extensively studied for its anti-cancer properties and has been found to inhibit the activity of NF-κB, ultimately leading to the death of cancer cells. Further research is needed to determine the efficacy and safety of DMAPT-based therapies in clinical trials and to develop DMAPT analogs with improved solubility and potency.
Synthesemethoden
DMAPT can be synthesized using a simple and cost-effective method. The synthesis process involves the reaction of 4-ethylphenyl isocyanate with piperidine-3-carboxylic acid followed by the addition of dimethyl sulfonamide. The resulting compound is then purified using column chromatography to obtain pure DMAPT.
Wissenschaftliche Forschungsanwendungen
DMAPT has been extensively studied for its potential therapeutic properties in various diseases, particularly cancer. It has been found to exhibit anti-cancer properties by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the progression of cancer. DMAPT has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
1-(dimethylsulfamoyl)-N-(4-ethylphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-4-13-7-9-15(10-8-13)17-16(20)14-6-5-11-19(12-14)23(21,22)18(2)3/h7-10,14H,4-6,11-12H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIAOTUKULVEIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-oxo-N-[2-phenyl-2-(1-piperidinyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B6018987.png)
![6-{2-[(6-methoxypyrimidin-4-yl)amino]ethyl}-2-methylpyrimidin-4-ol](/img/structure/B6018997.png)
![4-(4-fluorophenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6019005.png)
![2-phenyl-7-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6019009.png)

![7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6019023.png)

![N'-[1-(4-hydroxyphenyl)ethylidene]hexanohydrazide](/img/structure/B6019039.png)
![5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6019048.png)
![N-(3-chloro-4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6019052.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-3-furanyl)amine](/img/structure/B6019058.png)
![2-{1-(2,2-dimethylpropyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6019075.png)
![2-chlorobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6019083.png)
